molecular formula C19H20N2O2 B3087987 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one CAS No. 1179337-02-0

2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one

Cat. No.: B3087987
CAS No.: 1179337-02-0
M. Wt: 308.4
InChI Key: LRHIIOKCMVKWJB-UHFFFAOYSA-N
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Description

2-Benzhydryl-5-oxa-2,8-diazaspiro[35]nonan-7-one is a heterocyclic compound that belongs to the class of spiro compounds It is characterized by a unique structure that includes a spiro junction, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one typically involves a multi-step reaction process. One common synthetic route includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one undergoes various types of chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: In substitution reactions, one functional group in the compound is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its spiro structure provides stability and reactivity, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-17-11-23-19(12-20-17)13-21(14-19)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,18H,11-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHIIOKCMVKWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NCC2(O1)CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

N-((1-Benzhydryl-3-hydroxyazetidine-3-yl)methyl)-2-chloroacetamide (example 33, step d) (2.6 g) in THF (50 mL) was added dropwise over 90 minutes to a vigorously stirred solution at 75° C. of potassium tert-butoxide (1M in tert-butanol, 15.08 mL) and THF (150 mL) under nitrogen. After the addition was complete the mixture was stirred at 75° C. for 10 minutes and then cooled to room temperature. The solvents were removed under reduced pressure and the residue was partitioned between ethyl acetate and brine. The organic layer was dried over sodium sulphate, filtered and the solvent removed under reduced pressure to afford the subtitled compound. Yield 2.05 g.
Name
N-((1-Benzhydryl-3-hydroxyazetidine-3-yl)methyl)-2-chloroacetamide
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
15.08 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One
Name
O=C(CCl)NCC1(O)CN(C(c2ccccc2)c2ccccc2)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one
Reactant of Route 2
2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one
Reactant of Route 3
2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one
Reactant of Route 4
2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one
Reactant of Route 5
2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one
Reactant of Route 6
2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one

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